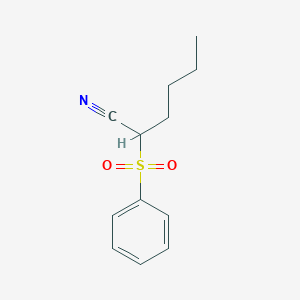
N~1~,N~4~-Dibutyl-N~2~-octadecanoyl-L-aspartamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~4~-Dibutyl-N~2~-octadecanoyl-L-aspartamide: is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of an octadecanoyl group attached to the nitrogen atom of the aspartamide backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~4~-Dibutyl-N~2~-octadecanoyl-L-aspartamide typically involves the following steps:
Formation of the Aspartamide Backbone: The initial step involves the preparation of L-aspartamide through the reaction of L-aspartic acid with ammonia or an amine.
Attachment of the Octadecanoyl Group: The octadecanoyl group is introduced through an acylation reaction using octadecanoyl chloride in the presence of a base such as pyridine or triethylamine.
N-Butylation: The final step involves the N-butylation of the aspartamide using butyl bromide or butyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of N1,N~4~-Dibutyl-N~2~-octadecanoyl-L-aspartamide may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis of L-Aspartamide: Utilizing efficient reactors and optimized reaction conditions to produce L-aspartamide in large quantities.
Acylation and N-Butylation: Employing automated systems for the acylation and N-butylation steps to ensure consistent product quality and yield.
化学反应分析
Types of Reactions:
Oxidation: N1,N~4~-Dibutyl-N~2~-octadecanoyl-L-aspartamide can undergo oxidation reactions, particularly at the butyl and octadecanoyl groups.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, targeting the amide groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones derived from the oxidation of the butyl and octadecanoyl groups.
Reduction Products: Amines or alcohols resulting from the reduction of the amide groups.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: N1,N~4~-Dibutyl-N~2~-octadecanoyl-L-aspartamide is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, including its interactions with proteins and enzymes. It may serve as a model compound for studying amide bond formation and hydrolysis.
Medicine: Research is ongoing to explore the potential therapeutic applications of N1,N~4~-Dibutyl-N~2~-octadecanoyl-L-aspartamide, including its use as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: In the industrial sector, the compound is investigated for its use in the production of specialty chemicals, surfactants, and lubricants.
作用机制
The mechanism of action of N1,N~4~-Dibutyl-N~2~-octadecanoyl-L-aspartamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the following pathways:
Binding to Enzymes: The amide groups can form hydrogen bonds with enzyme active sites, potentially inhibiting or modulating enzyme activity.
Membrane Interaction: The long octadecanoyl chain allows the compound to interact with lipid membranes, affecting membrane fluidity and permeability.
相似化合物的比较
O-octadecanoyl-L-carnitine: An O-acyl-L-carnitine with a similar octadecanoyl group.
N-octadecanoyl-L-Homoserine lactone: A compound with an octadecanoyl group attached to a homoserine lactone backbone.
Octadecanoic acid: A simple fatty acid with an octadecanoyl group.
Uniqueness: N1,N~4~-Dibutyl-N~2~-octadecanoyl-L-aspartamide is unique due to its specific combination of an aspartamide backbone with butyl and octadecanoyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
63663-32-1 |
|---|---|
分子式 |
C30H59N3O3 |
分子量 |
509.8 g/mol |
IUPAC 名称 |
(2S)-N,N'-dibutyl-2-(octadecanoylamino)butanediamide |
InChI |
InChI=1S/C30H59N3O3/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-22-23-28(34)33-27(30(36)32-25-9-6-3)26-29(35)31-24-8-5-2/h27H,4-26H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t27-/m0/s1 |
InChI 键 |
IJYXZPLSZJMTOP-MHZLTWQESA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC(=O)NCCCC)C(=O)NCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CC(=O)NCCCC)C(=O)NCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



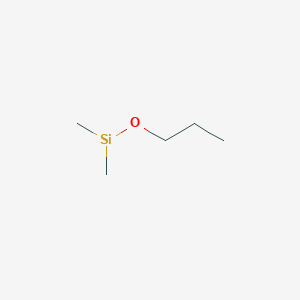
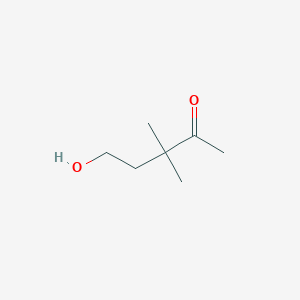
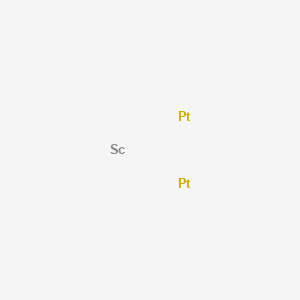
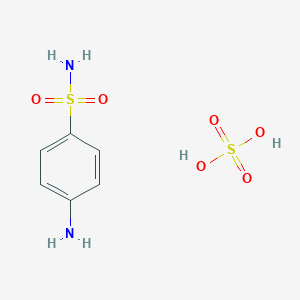
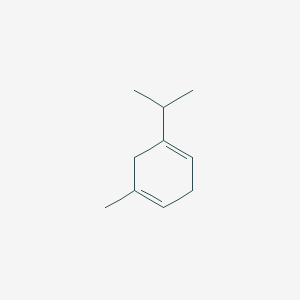



![Ethyl [4-(2-methylpropanoyl)phenyl]acetate](/img/structure/B14484019.png)


